molecular formula C₂₄H₂₅NO₅ B1141305 (13aS)​-12,​13,​13a,​14-​Tetrahydro-​2,​3,​6,​7-​tetramethoxydibenzo[f,​h]​pyrrolo[1,​2-​b]​isoquino CAS No. 87302-61-2

(13aS)​-12,​13,​13a,​14-​Tetrahydro-​2,​3,​6,​7-​tetramethoxydibenzo[f,​h]​pyrrolo[1,​2-​b]​isoquino

Cat. No.: B1141305
CAS No.: 87302-61-2
M. Wt: 407.46
InChI Key:
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Description

(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one is a complex organic compound with the molecular formula C24H25NO5 and a molecular weight of 407.46 g/mol. This compound is an intermediate in the synthesis of (+)-(S)-Tylophorine, a major alkaloid of Tylophora indica.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one involves multiple steps, typically starting from simpler organic molecules.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including alkaloids like (+)-(S)-Tylophorine.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline
  • Other derivatives of dibenzo[f,h]pyrrolo[1,2-b]isoquinoline

Uniqueness

(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one is unique due to its specific structure and the presence of four methoxy groups at positions 2, 3, 6, and 7. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

87302-61-2

Molecular Formula

C₂₄H₂₅NO₅

Molecular Weight

407.46

Origin of Product

United States

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